molecular formula C11H16N2O2 B575905 Ethyl 3-amino-4-(dimethylamino)benzoate CAS No. 178469-07-3

Ethyl 3-amino-4-(dimethylamino)benzoate

Cat. No.: B575905
CAS No.: 178469-07-3
M. Wt: 208.261
InChI Key: LDNOYGFOGCRYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(dimethylamino)benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization. This process is crucial in the formation of cross-linked polymer networks in UV-curable coatings and inks .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar in structure but lacks the amino group at the 3-position.

    Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.

    Ethyl 4-aminobenzoate: Similar but without the dimethylamino group.

Uniqueness

Ethyl 3-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual functionality enhances its reactivity and makes it suitable for specific applications, such as photoinitiation and UV filtration, where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 3-amino-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNOYGFOGCRYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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